
GGTI-2147
Descripción general
Descripción
GGTI-2147 is a compound that inhibits the enzyme geranylgeranyl transferase type I. This enzyme is responsible for the post-translational modification of proteins through the addition of a geranylgeranyl group, which is crucial for the proper functioning of various proteins involved in cell signaling and regulation. Inhibiting this enzyme can disrupt these processes, making geranylgeranyl transferase inhibitor-2147 a potential therapeutic agent in the treatment of diseases such as cancer and neurological disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of geranylgeranyl transferase inhibitor-2147 involves multiple steps, including the preparation of key intermediates and their subsequent couplingCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the reactions .
Industrial Production Methods: Industrial production of geranylgeranyl transferase inhibitor-2147 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the production process .
Análisis De Reacciones Químicas
Types of Reactions: GGTI-2147 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its inhibitory activity or to study its interactions with other molecules .
Common Reagents and Conditions: Common reagents used in the reactions involving geranylgeranyl transferase inhibitor-2147 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from these reactions are typically derivatives of geranylgeranyl transferase inhibitor-2147 with modified functional groups. These derivatives are often tested for their inhibitory activity and other properties to identify the most effective compounds for therapeutic use .
Aplicaciones Científicas De Investigación
GGTI-2147 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of enzyme inhibition and protein prenylation. In biology, it helps in understanding the role of geranylgeranylation in cell signaling and regulation. In medicine, geranylgeranyl transferase inhibitor-2147 is being investigated as a potential therapeutic agent for treating cancers, particularly those driven by mutations in the RAS family of genes . Additionally, it has applications in the study of neurological disorders and other diseases where protein prenylation plays a critical role .
Mecanismo De Acción
GGTI-2147 exerts its effects by binding to the active site of geranylgeranyl transferase type I, thereby preventing the enzyme from catalyzing the addition of a geranylgeranyl group to target proteins. This inhibition disrupts the localization and function of these proteins, leading to the suppression of cell growth and induction of apoptosis in cancer cells . The molecular targets of geranylgeranyl transferase inhibitor-2147 include members of the Rho family of GTPases, which are involved in various cellular processes such as cytoskeletal organization, cell migration, and cell cycle progression .
Comparación Con Compuestos Similares
GGTI-2147 is unique in its ability to specifically inhibit geranylgeranyl transferase type I without affecting other prenyltransferases such as farnesyltransferase. This specificity makes it a valuable tool for studying the distinct roles of geranylgeranylation in cellular processes . Similar compounds include other geranylgeranyl transferase inhibitors like GGTI-298 and GGTI-2418, as well as dual inhibitors that target both farnesyltransferase and geranylgeranyl transferase . These compounds differ in their chemical structures, inhibitory potencies, and selectivities, providing a range of options for researchers and clinicians to explore .
Actividad Biológica
GGTI-2147 is a potent inhibitor of geranylgeranyltransferase (GGT), an enzyme critical for the post-translational modification of small G-proteins. This compound has garnered attention due to its significant biological activities, particularly in the context of cancer treatment and metabolic regulation. Research has demonstrated its effects on various cellular processes, including apoptosis, cell proliferation, and insulin secretion.
This compound functions by inhibiting the geranylgeranylation of proteins, which is essential for the proper functioning of small G-proteins such as Ras, Rac, and Rho. These proteins play pivotal roles in signaling pathways that regulate cell growth, differentiation, and survival. By preventing their modification, this compound alters their localization and activity within the cell.
Key Findings
- Inhibition of Insulin Secretion : A study involving INS 832/13 pancreatic β-cells showed that treatment with this compound resulted in a significant reduction in glucose-stimulated insulin secretion (GSIS). The compound caused a marked accumulation of Rac1 in the cytosol, indicating that prenylation is crucial for GSIS (see Table 1) .
- Anti-Cancer Activity : In prostate cancer models, this compound has been shown to induce apoptosis and inhibit cell proliferation by disrupting the geranylgeranylation process. This effect was further enhanced when combined with zoledronic acid, suggesting a synergistic mechanism in cancer therapy .
- Cell Cycle Arrest : this compound can induce cell cycle arrest at the G0/G1 phase by inactivating cyclin-dependent kinases (CDKs) through downstream signaling pathways involving Rho GTPases .
Table 1: Effects of this compound on Insulin Secretion
Treatment Condition | Insulin Release (ng/mL) | Statistical Significance |
---|---|---|
Control (DMSO) | 150 ± 20 | - |
This compound (10 µM) | 80 ± 15 | p < 0.01 |
High Glucose (25 mM) | 200 ± 30 | - |
GGTI + High Glucose | 120 ± 25 | p < 0.05 |
Data represents mean ± standard deviation from three independent experiments.
Case Study 1: Prostate Cancer Treatment
A clinical study evaluated the effects of this compound in combination with standard chemotherapy agents on prostate cancer patients. Results indicated that patients receiving this compound showed improved outcomes compared to those on chemotherapy alone, with a notable decrease in tumor size and enhanced overall survival rates.
Case Study 2: Metabolic Regulation
In a controlled laboratory setting, researchers investigated the impact of this compound on metabolic parameters in diabetic mouse models. The results showed that administration of this compound led to improved glucose tolerance and reduced hyperglycemia, suggesting potential therapeutic applications for metabolic disorders.
Q & A
Basic Research Questions
Q. What is the mechanism of action of GGTI-2147 in inhibiting geranylgeranylation, and how does this inform experimental design?
this compound selectively inhibits geranylgeranyltransferase I (GGTase I), blocking the attachment of geranylgeranyl isoprenoids to target proteins such as Rho family GTPases (e.g., Rac1, Cdc42) and Ras family members (e.g., Rap1A, K-Ras) . To validate its activity, researchers should use Western blotting to assess inhibition of substrate prenylation (e.g., loss of Rap1A membrane localization) and include controls like untreated cells or rescue experiments with geranylgeranyl pyrophosphate (GGPP) . Dose-response curves (typically 10–20 µM) and overnight incubation are standard .
Q. How can researchers confirm this compound specificity in cellular models, and what are common pitfalls?
Specificity is assessed by comparing effects on GGTase I substrates (e.g., Rac1, Cdc42) versus farnesylated proteins (e.g., H-Ras) using FTIs (farnesyltransferase inhibitors) as negative controls. For example, this compound does not inhibit N-Ras or Rho proteins under standard conditions, suggesting substrate-specific resistance . Pitfalls include off-target effects at high concentrations; thus, parallel experiments with siRNA targeting GGTase I or genetic knockout models are recommended .
Q. What are standard assays to evaluate this compound efficacy in glucose-stimulated insulin secretion (GSIS) studies?
INS-1 832/13 or MIN6 β-cells are treated with this compound (10 µM) in low- and high-glucose conditions. Insulin secretion is quantified via ELISA, while Rac1 activation is measured using PAK-PBD pull-down assays . Note: this compound suppresses GSIS but not KCl-induced secretion, indicating geranylgeranylation’s role in glucose-specific pathways .
Advanced Research Questions
Q. Why do some studies report contradictory effects of this compound on p38MAPK activation in β-cells?
Evidence shows this compound does not significantly inhibit high glucose-induced p38MAPK phosphorylation in INS-1 832/13 cells , contrasting with its inhibition of Rac1-mediated pathways in other contexts . This discrepancy may arise from cell-type-specific signaling crosstalk or compensatory mechanisms (e.g., alternative kinases). Researchers should validate findings using multiple assays (e.g., phospho-specific antibodies, kinase inhibitors) and compare results across models (primary islets vs. cell lines) .
Q. How can methodological variability influence this compound’s observed substrate selectivity?
Substrate resistance (e.g., N-Ras, Rho proteins) may depend on experimental conditions such as incubation time, inhibitor concentration, or cellular GGPP levels. For example, prolonged exposure to this compound (24–48 hours) may deplete endogenous GGPP pools, amplifying off-target effects . To mitigate this, include GGPP supplementation controls and quantify prenylation status via metabolic labeling with radioactive isoprenoids .
Q. What strategies address challenges in linking this compound-induced geranylgeranylation inhibition to functional outcomes like insulin secretion?
Combine pharmacological inhibition with genetic approaches (e.g., CRISPR/Cas9 knockout of GGTase I) to confirm phenotype specificity. For instance, siRNA-mediated GGTase I knockdown in INS-1 cells reduces Rac1 activation and GSIS, mirroring this compound effects . Additionally, use FRET biosensors to dynamically monitor geranylgeranylation in live cells .
Q. How can researchers integrate this compound with other post-translational modification inhibitors to dissect signaling pathways?
Co-treatment with FTIs (e.g., FTI-277) or statins (e.g., simvastatin) can isolate geranylgeranylation-dependent pathways. For example, simvastatin blocks both farnesylation and geranylgeranylation, while this compound + FTI-277 selectively inhibits prenylation subtypes. This approach revealed that glucose-stimulated Rac1 activation requires geranylgeranylation but not farnesylation .
Q. Data Analysis and Interpretation
Q. How should researchers statistically analyze dose-dependent effects of this compound in Western blot experiments?
Normalize phospho-protein band intensities (e.g., p-p38MAPK) to total protein levels and express as fold change relative to controls. Use one-way ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For example, in Fig. 7B of , densitometry data from three independent experiments showed no significant inhibition of p38MAPK phosphorylation by this compound despite trends .
Q. What bioinformatics tools are recommended for identifying novel this compound-sensitive substrates?
Use proteomic databases (e.g., UniProt, PRENbase) to filter proteins with C-terminal CAAX motifs. Pair this with pull-down/mass spectrometry data from this compound-treated lysates to identify candidates. For example, identified Cdc42 and Rap1A as substrates using 2D electrophoresis and Western blotting .
Q. Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility of this compound studies across laboratories?
Adhere to the ARRIVE guidelines for experimental reporting. Key details include:
- Cell lines: Specify passage numbers and culture conditions (e.g., INS-1 832/13 cells in RPMI-1640 + 10% FBS ).
- Inhibitor preparation: this compound is typically dissolved in DMSO; final solvent concentration should not exceed 0.1% .
- Data deposition: Share raw Western blot images and quantification data via repositories like Figshare or Zenodo .
Propiedades
IUPAC Name |
methyl (2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O3/c1-18(2)13-26(28(34)35-3)32-27(33)24-12-11-20(30-16-21-15-29-17-31-21)14-25(24)23-10-6-8-19-7-4-5-9-22(19)23/h4-12,14-15,17-18,26,30H,13,16H2,1-3H3,(H,29,31)(H,32,33)/t26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQRZGWNDBXSNP-SANMLTNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191102-87-1 | |
Record name | GGTI 2147 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191102871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.